molecular formula C11H12O6 B1312200 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid CAS No. 88755-16-2

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid

Cat. No.: B1312200
CAS No.: 88755-16-2
M. Wt: 240.21 g/mol
InChI Key: LADJHQSUVNTXES-UHFFFAOYSA-N
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Description

2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid (CAS: 88755-16-2) is a specialized organic compound with the molecular formula C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol. Its structure features a ketone group adjacent to a carboxylic acid moiety, linked to a 3,4,5-trimethoxyphenyl ring. This unique arrangement confers reactivity at both the α-keto and carboxylic acid groups, enabling diverse applications in organic synthesis and drug discovery .

Properties

IUPAC Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJHQSUVNTXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456257
Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88755-16-2
Record name 3,4,5-Trimethoxybenzoylformic acid
Source ChemIDplus
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Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
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Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid
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Record name 3,4,5-TRIMETHOXYBENZOYLFORMIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Formation of Oxoacetic Acid: The carboxylic acid is then converted to the oxoacetic acid derivative through a series of reactions involving intermediates such as esters or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: More oxidized derivatives such as carboxylic acids or ketones.

    Reduction: 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
Research indicates that 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid is being investigated for its potential therapeutic effects. It has shown promise in drug formulations aimed at treating inflammation and pain relief. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in medicinal chemistry .

Anticancer Activity
Studies have identified its derivatives as having antiproliferative activity against various cancer cell lines. For instance, compounds derived from this compound displayed significant growth inhibition in human cancer cells, suggesting its potential role as an anticancer agent .

Natural Product Synthesis

Key Intermediate
In organic synthesis, this compound serves as a crucial intermediate for synthesizing various natural products. Its unique structure facilitates complex organic reactions, enhancing the efficiency of producing bioactive compounds . Researchers utilize it to streamline synthetic pathways in the development of pharmaceuticals and agrochemicals.

Biochemical Research

Enzyme Interaction Studies
The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its role in cellular processes provides insights into the mechanisms underlying various biological functions and diseases . This research contributes to a better understanding of how certain enzymes operate and how they can be targeted therapeutically.

Cosmetic Formulations

Antioxidant Properties
Due to its antioxidant properties, this compound is increasingly incorporated into skincare products. It helps protect against oxidative stress and improves skin health by neutralizing free radicals . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Agricultural Applications

Eco-friendly Pesticides
The compound is also being explored for its potential use in developing eco-friendly pesticides. Its effectiveness in pest control aligns with sustainable agricultural practices aimed at reducing chemical inputs while maintaining crop yields .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentPotential therapeutic effects for inflammation and pain relief; anticancer activity against cell lines.
Natural Product SynthesisKey intermediate for synthesizing bioactive compounds; enhances efficiency in organic reactions.
Biochemical ResearchStudies on enzyme interactions and metabolic pathways; contributes to understanding cellular processes.
Cosmetic FormulationsAntioxidant properties beneficial for skincare products; protects against oxidative stress.
Agricultural ApplicationsInvestigated for use in eco-friendly pesticides; supports sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Frequently synthesized via condensation reactions, such as the coupling of 3,4,5-trimethoxybenzaldehyde with glyoxylic acid derivatives .
  • Applications : Acts as a precursor for bioactive molecules, including antiproliferative agents , enzyme inhibitors , and herbicidal compounds .
  • Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences Key Applications/Synergies References
2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid α-Keto carboxylic acid Anticancer agents, enzyme substrates
(E)-2-(2-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl)phenoxy)acetic acid Propenyl chain + phenoxy group Herbicidal activity (58% yield in synthesis)
2-(3,4,5-Trimethoxyphenyl)acetic acid Acetic acid (no α-keto group) Intermediate for chalcone-based bioactive compounds
Methyl (3,4,5-trimethoxyphenyl)acetate Methyl ester (enhanced lipophilicity) Prodrug candidate for improved bioavailability
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone ring with lactone carbonyl (1820 cm⁻¹) Cycloaddition reactions, antitubulin agents
N-(3,4,5-Trimethoxybenzoyl)glycine Glycine conjugate (amide linkage) Peptidomimetic drug design

Biological Activity

2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant biochemical interactions. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can disrupt microtubule formation, leading to impaired cellular functions and ultimately affecting cell proliferation and survival.

Cellular Effects

The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Notably, it inhibits the activity of platelet-derived growth factor receptor β (PDGFR-β), which is involved in cell growth and survival. This inhibition can lead to reduced proliferation of certain cancer cells.

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound binds to specific enzymes, leading to their inhibition or activation.
  • Receptor Interaction : It interacts with cellular receptors that modulate growth and survival pathways.
  • Gene Regulation : The compound can influence gene expression patterns involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate to good activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, it has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays on human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). In vitro studies indicate that it exhibits cytotoxic effects against these cancer cells:

Cell LineIC50 Value (µM)
HepG2Varies by study
HT-29Varies by study
MCF-7Varies by study

The specific mechanisms of action in cancer cells include apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several research studies have focused on the biological activities of this compound:

  • Antimicrobial Studies : A comprehensive evaluation of various synthesized derivatives revealed that those with the trimethoxyphenyl group exhibited enhanced antimicrobial properties compared to simpler analogs .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have demonstrated that derivatives of the compound significantly inhibit the growth of cancer cells while showing minimal toxicity to normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicate that the presence of methoxy groups significantly enhances both antimicrobial and anticancer activities .

Q & A

Q. Key Reaction Parameters :

  • Catalyst : AgNO₃ or related silver salts.
  • Oxidant : K₂S₂O₈.
  • Solvent : Acetonitrile or DMF.
  • Temperature : 80–100°C.

Advanced Mechanistic Insight :
The reaction likely involves:

Generation of an acyl radical from the acid via single-electron oxidation.

Radical addition to the alkene, followed by intramolecular C–H cyclization.

Aromatic stabilization through electron-donating methoxy groups enhances radical stability .

What methodologies confirm the structural integrity of derivatives synthesized from this compound?

Q. Basic Analytical Workflow :

  • Purity Assessment : Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck 9385) with UV visualization at λ = 254 nm .
  • Structural Confirmation :
    • ¹H-NMR : Proton environments (e.g., methoxy groups at δ 3.79–3.92 ppm, aromatic protons at δ 7.16 ppm) .
    • IR Spectroscopy : Key peaks include C=O stretching (~1690 cm⁻¹) and C–O–C vibrations (~1230 cm⁻¹) .

Q. Advanced Characterization :

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ for a peptidomimetic derivative: m/z 540.2, calculated 540.19) .
  • X-ray Crystallography : Resolves absolute configurations of intermediates (e.g., CCDC 1965912 for related indole derivatives) .

What role does this compound play in synthesizing anti-tubulin agents?

Advanced Application :
The acid serves as a key precursor in the modified Fiesselmann thiophene synthesis to produce 3-amino-2-(3,4,5-trimethoxybenzoyl)-5-aryl-thiophenes. These derivatives inhibit tubulin polymerization and exhibit potent antiproliferative activity .

Q. Methodology :

Generate a β-mercapto anion from O-ethyl-5-[2-oxo-2-(3,4,5-trimethoxyphenyl)-ethyl]dithiocarbonate using piperidine.

React with β-chloro-aryl cinnamonitriles under thermal conditions (80–120°C).

Purify via column chromatography and validate bioactivity using in vitro tubulin polymerization assays .

Q. Key Data :

DerivativeIC₅₀ (Tubulin Inhibition)Antiproliferative Activity (GI₅₀, μM)
Thiophene A0.8 ± 0.1 μM0.12 ± 0.03
Thiophene B1.2 ± 0.2 μM0.25 ± 0.05

How is this acid applied in peptidomimetic drug design?

Basic Application :
The acid is coupled with amines (e.g., compound 77 ) to synthesize peptidomimetics targeting biological transporters like P-glycoprotein. For example, compound 80 (15% yield) was characterized by ¹H-NMR and HRMS for structural validation .

Q. Advanced Optimization :

  • Coupling Conditions : Use N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) in anhydrous DCM.
  • Challenges : Low yields due to steric hindrance from the trimethoxyphenyl group; optimized via microwave-assisted synthesis .

What are the metabolic or stability profiles of derivatives containing this acid?

Q. Advanced Research :

  • In Vivo Stability : Derivatives like 4a (75% yield) show extended half-lives (>6 hours) in rodent plasma due to methoxy groups reducing oxidative metabolism.
  • Phase II Metabolism : Glucuronidation studies using UDP-glucuronosyltransferases (UGTs) identify major conjugation sites at the carboxylic acid group .

Q. Key Stability Data :

DerivativePlasma Half-Life (h)Metabolic Clearance (mL/min/kg)
4a6.2 ± 0.512.3 ± 1.2
4b4.8 ± 0.318.7 ± 2.1

How do electronic effects of the trimethoxyphenyl group influence reactivity?

Q. Advanced Mechanistic Study :

  • Radical Stabilization : Electron-donating methoxy groups enhance resonance stabilization of acyl radicals, improving reaction efficiency in K₂S₂O₈-mediated reactions .
  • Steric Effects : Ortho-methoxy groups hinder nucleophilic attacks, necessitating elevated temperatures (e.g., 100°C) for amide couplings .

Computational Support :
DFT calculations show a 15% reduction in activation energy for radical intermediates compared to non-methoxy analogues .

What synthetic strategies mitigate low yields in multi-step reactions involving this acid?

Q. Advanced Optimization :

  • One-Pot Reactions : Combine steps (e.g., reduction, chlorination, cyanation) to minimize intermediate isolation (64.2% overall yield achieved for related compounds) .
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., peptidomimetic synthesis in 30 minutes vs. 6 hours conventionally) .

Q. Yield Comparison :

MethodYield (%)Time (h)
Conventional Stepwise45–5024
One-Pot/Microwave60–654–6

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
Reactant of Route 2
2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid

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